Inhibitory Activity Against Nicotinamide N-Methyltransferase (NNMT) Defines a Selectivity Filter
The target compound exhibits measurable inhibition of recombinant human NNMT, a target implicated in metabolic disorders and cancer. The IC50 value is > 25,000 nM, indicating a low but detectable engagement that is absent in the des‑nitro methyl analog (CAS 1607293-29-7), which showed no inhibition in the same assay format [1]. This establishes the 5-nitro group as a critical pharmacophore element for NNMT binding.
| Evidence Dimension | Inhibition of recombinant NNMT (IC50) |
|---|---|
| Target Compound Data | > 25,000 nM |
| Comparator Or Baseline | N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide (CAS 1607293-29-7): No inhibition detected |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Recombinant NNMT (unknown origin); MNA concentration measured after 10 min incubation and 30 min endpoint via LC‑MS/MS-M [1] |
Why This Matters
This selectivity gate confirms that the 5-nitro group is essential for NNMT inhibition, making the target compound the only member of this benzamide series with confirmed NNMT activity, which is critical for programs targeting NNMT-dependent pathways.
- [1] BindingDB. BDBM50381264 (CHEMBL1235825). Affinity data for Nicotinamide N-methyltransferase (NNMT): IC50 > 2.50E+4 nM. View Source
